Glycine, N-(2-amino-2-oxoethyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-amino-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethyl glycine ester. This intermediate is then reacted with ammonia to yield the desired compound .
Another method involves the use of Schiff bases of glycine, which are reacted with aldehydes or ketones under specific conditions to form the desired product. These reactions often require catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of Glycine, N-(2-amino-2-oxoethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process is designed to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-amino-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Glycine, N-(2-amino-2-oxoethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, N-(2-amino-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of various enzymes and receptors. For example, it has been shown to modulate the activity of neurotransmitter receptors, contributing to its potential anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-(benzoyl)glycinanilide derivatives: These compounds share structural similarities with Glycine, N-(2-amino-2-oxoethyl)- and exhibit anticonvulsant activity.
α-amino-β-hydroxy acids: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
Glycine, N-(2-amino-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-3(7)1-6-2-4(8)9/h6H,1-2H2,(H2,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYTUWDZADKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473674 | |
Record name | Glycine, N-(2-amino-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7365-83-5 | |
Record name | N-(2-Amino-2-oxoethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7365-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(2-amino-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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